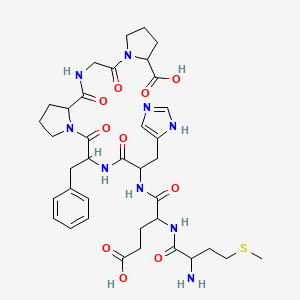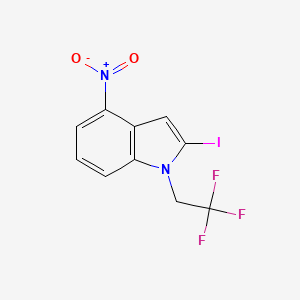
H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Pro-Gly-DL-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Semax is a synthetic peptide known for its cognitive enhancement and neuroprotective properties. It was initially developed in Russia as a derivative of adrenocorticotropic hormone (ACTH) to treat various neurological conditions. Semax has gained attention for its ability to improve focus, memory, and overall cognitive function by modulating neurotransmitters in the brain. It also shows promise in reducing symptoms of anxiety, depression, and cognitive decline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Semax is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis of Semax involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to expose the reactive sites for the next amino acid.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of Semax follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Semax undergoes various chemical reactions, including:
Oxidation: Semax can undergo oxidation, particularly at the methionine residue, which can affect its stability and activity.
Reduction: Reduction reactions can be used to modify specific residues within the peptide.
Substitution: Amino acid substitution can be employed to create analogs of Semax with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include various analogs of Semax with modified amino acid sequences, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Semax has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurogenesis and neuronal plasticity.
Medicine: Explored for treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke.
Industry: Utilized in the development of nootropic supplements and neuroprotective agents.
Mecanismo De Acción
Semax exerts its effects by modulating neurotransmitter levels in the brain. It primarily acts on dopamine, serotonin, and norepinephrine receptors, enhancing cognitive functions and promoting overall brain health. Semax increases brain-derived neurotrophic factor (BDNF) levels, which supports neurogenesis and synaptogenesis. This peptide also interacts with melanocortin receptors and may inhibit enkephalinase enzymes, contributing to its neuroprotective and nootropic effects .
Comparación Con Compuestos Similares
Similar Compounds
Selank: Another synthetic peptide developed in Russia, known for its anxiolytic and nootropic properties.
N-Acetyl Semax Amidate: A modified form of Semax with enhanced bioavailability and efficacy.
Comparison
Mechanism of Action: While both Semax and Selank modulate neurotransmitter levels, Semax primarily enhances cognitive functions, whereas Selank focuses on reducing anxiety and improving mood.
Applications: Semax is more commonly used for cognitive enhancement and neuroprotection, while Selank is used for stress relief and mood enhancement.
Propiedades
IUPAC Name |
1-[2-[[1-[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51N9O10S/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEHBIGDWIGTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51N9O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B12818475.png)





![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)


